2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde
Overview
Description
“2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine” is a chemical compound with the molecular formula C16H16N2 . It has a molecular weight of 236.31 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine” is based on the indolizine core, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring . The compound also has a methyl group attached to the 2-position and a 2-pyridin-4-yl-ethyl group attached to the 3-position of the indolizine ring .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde” are not available in the sources I found. For accurate information, it would be best to refer to a specialized chemical database or the material safety data sheet (MSDS) provided by the supplier .Scientific Research Applications
Novel Synthesis Methods
- A domino reaction was developed for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, which can potentially be applied to similar compounds like 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde (Ziyaadini et al., 2011).
- Research into the synthesis of indolizine-1-carbaldehydes, which includes methods that could be relevant for synthesizing variants such as this compound (Gao et al., 2016).
Structural Characterization and Applications
- Studies on the structural properties of related compounds provide insights into the potential applications in material science and molecular engineering (Kloubert et al., 2012).
- An investigation into the oxidative cleavage of Csp3-H bonds in pyridine derivatives, which can be essential for understanding the chemical properties and reactivity of this compound (Wu et al., 2017).
Potential Biological Activity
- Research on the antimicrobial activities of pyridine derivatives, which could suggest possible biological or pharmaceutical applications for related compounds (Bayrak et al., 2009).
Other Relevant Studies
- Studies on the synthesis of indolizines from pyridinium methylides, which could provide a basis for the synthesis of this compound (Acheson et al., 1976).
Safety and Hazards
The safety and hazards associated with “2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde” are not specified in the sources I found. It’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) provided by the supplier for specific safety information .
properties
IUPAC Name |
2-methyl-3-(2-pyridin-4-ylethyl)indolizine-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13-15(12-20)17-4-2-3-11-19(17)16(13)6-5-14-7-9-18-10-8-14/h2-4,7-12H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCLJTHDOHYNBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)CCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366425 | |
Record name | 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
327085-93-8 | |
Record name | 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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